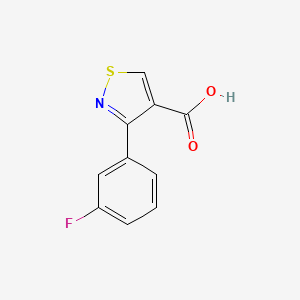

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H6FNO2S |

|---|---|

Molekulargewicht |

223.23 g/mol |

IUPAC-Name |

3-(3-fluorophenyl)-1,2-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) |

InChI-Schlüssel |

QZBASFHUBRHAEV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=NSC=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiazole Ring Formation

The core 1,2-thiazole ring is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones or related precursors. This approach leverages the nucleophilic sulfur and nitrogen atoms in thiourea to form the heterocyclic ring system under mild to moderate conditions.

- A common method involves reacting an α-haloketone with thiourea to yield the thiazole ring through intramolecular cyclization.

- Alternative routes include condensation of cysteine or cysteine derivatives with appropriate aldehydes or nitriles to form thiazoline intermediates, which can be oxidized to thiazoles.

Carboxylic Acid Functionalization at the 4-Position

The carboxylic acid group at the 4-position is introduced either by:

- Using α-haloketones or aldehydes bearing carboxyl functionalities or their protected derivatives in the initial cyclization.

- Post-synthetic oxidation or hydrolysis of ester or amide intermediates to yield the free carboxylic acid.

Detailed Preparation Routes and Reaction Conditions

Multi-Step Synthesis via Thiourea and α-Haloketone

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Thiourea + α-haloketone (bearing 3-fluorophenyl) | Formation of 1,2-thiazole ring |

| 2 | Functional group modification | Hydrolysis or oxidation | Introduction of carboxylic acid at 4-position |

| 3 | Purification | Column chromatography or recrystallization | Pure this compound |

Typical reaction temperatures range from ambient to 80°C, with solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol-water mixtures.

Cysteine-Derived Cyclization Followed by Oxidation

- L-cysteine reacts with 3-fluorobenzaldehyde or 3-fluorobenzonitrile in aqueous or alcoholic media at ambient temperature to form thiazoline intermediates.

- These intermediates are then oxidized using reagents such as bromotrichloromethane (BrCCl3) in the presence of bases like DBU to yield the aromatic thiazole ring with the fluorophenyl substituent.

Use of Protecting Groups and Coupling Agents

- Boc (tert-butoxycarbonyl) protecting groups are sometimes used to protect carboxylic acid functionalities during intermediate steps.

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation and other functional group transformations.

Reaction Optimization and Industrial Considerations

- Reaction temperature and solvent choice are critical for maximizing yield and purity; typical optimized temperatures are 60–80°C.

- Solvents such as DMF and THF provide good solubility and reaction rates.

- Purification by column chromatography or recrystallization is necessary to achieve >97% purity, verified by HPLC and NMR.

- Industrial scale-up would require solvent recycling, catalyst optimization, and minimizing hazardous reagents for sustainability.

Characterization and Analytical Data

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thiourea + α-haloketone cyclization | Thiourea, α-haloketone with 3-fluorophenyl | DMF/THF, heat | Moderate temp (60–80°C) | Straightforward, good yields | Requires haloketone synthesis |

| L-cysteine + 3-fluorobenzaldehyde/nitrile | L-cysteine, 3-fluorobenzaldehyde/nitrile | Ethanol/water, ambient temp; oxidation with BrCCl3/DBU | Mild conditions | Uses readily available reagents | Multi-step, longer reaction times |

| Protecting group strategy with coupling agents | Boc-protected intermediates, EDCI/HOBt | Room temp to mild heating | High purity products | Complex, requires multiple steps |

Research Perspectives and Developments

- Recent studies have focused on optimizing the oxidation step for efficient conversion of thiazoline to thiazole using environmentally benign oxidants.

- Structural modifications on the fluorophenyl ring have been explored to tune biological activity, requiring flexible synthetic routes adaptable to substituted benzaldehydes or nitriles.

- Advanced purification techniques including preparative HPLC have been employed to achieve pharmaceutical-grade purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid is a chemical compound that has a molecular weight of approximately 223.22 g/mol. It includes a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, with a fluorophenyl group at the 3-position and a carboxylic acid group at the 4-position. The fluorine atom enhances the compound's lipophilicity and potential biological activity, making it interesting in medicinal chemistry and drug development.

Potential Applications

- Medicinal Chemistry and Drug Development The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and potential biological activity. Derivatives of this compound have demonstrated promise in antibacterial, antifungal, and anticancer properties.

- Synthesis of Derivatives this compound can be utilized to synthesize derivatives with modified biological activities or improved pharmacokinetic properties.

- Pharmacological Exploration The biological activities of this compound make this compound a candidate for further pharmacological exploration.

- Interaction Studies Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications. Interaction studies often focus on enzyme inhibition, receptor binding, and effects on cellular pathways.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | Thiazole derivative | Different position of fluorine substitution |

| 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | Thiazole derivative | Variation in phenyl substitution position |

| 5-(3-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | Thiazole derivative | Carboxylic acid at different position |

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can contribute to the overall stability and reactivity of the molecule.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Key Observations :

- Heterocycle Type: Replacing thiazole with oxazole (as in ) removes sulfur, altering electronic distribution and hydrogen-bonding capacity.

- Substituent Effects : The addition of a methyl group at the 5-position (e.g., in ) increases molecular weight by ~14 Da and enhances lipophilicity (clogP +0.5–1.0), which may improve CNS penetration in drug candidates.

- Functional Group Diversity: The tert-butoxycarbonyl (Boc) group in protects the amino moiety, enabling controlled synthetic modifications, whereas the formyl group in offers reactivity for Schiff base formation.

Table 2: Experimental and Predicted Properties

Critical Analysis :

- The carboxylic acid group in both compounds enhances water solubility compared to ester or amide derivatives but may limit blood-brain barrier penetration.

- Fluorine’s electronegativity increases metabolic stability by resisting oxidative degradation, a feature shared across fluorinated analogs .

Biologische Aktivität

3-(3-Fluorophenyl)-1,2-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a thiazole ring and a fluorophenyl substituent, suggests potential applications in treating various diseases, particularly in oncology and infectious diseases.

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 223.22 g/mol

- Structure : The compound features a five-membered thiazole ring with a carboxylic acid group at the 4-position and a fluorophenyl group at the 3-position. The presence of fluorine enhances its lipophilicity, which is crucial for biological activity.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, making it a candidate for further pharmacological exploration .

Antibacterial Activity

Compounds containing thiazole rings have also shown promising antibacterial activity. Studies have assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant Inhibition | |

| Escherichia coli | Moderate Inhibition |

The antibacterial activity is attributed to the structural features of the thiazole ring and the electron-withdrawing properties of the fluorine atom.

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal properties. Although specific data on antifungal activity is limited, thiazole derivatives are generally recognized for their potential in this area .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The position of substituents on the thiazole ring and the phenyl group plays a critical role in determining its pharmacological profile.

Key Findings from SAR Studies:

- Fluorine Substitution : Enhances lipophilicity and biological activity.

- Positioning of Carboxylic Acid Group : Essential for maintaining anticancer activity.

- Electron-Withdrawing Groups : Necessary for improved interactions with biological targets .

Case Studies

Several case studies highlight the compound's potential:

- In Vitro Studies on HepG2 Cells : Demonstrated significant antiproliferative effects with an IC value lower than standard chemotherapy agents like doxorubicin .

- Antibacterial Testing Against Clinical Isolates : Showed efficacy comparable to existing antibiotics, suggesting potential for development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.